Cas no 40786-25-2 (2-(2-tert-butylphenoxymethyl)oxirane)

2-(2-tert-Butylphenoxymethyl)oxirane is a specialized epoxide compound featuring a tert-butylphenoxy substituent. Its reactive oxirane ring enables participation in polymerization and cross-linking reactions, making it valuable in advanced resin formulations and adhesive systems. The tert-butyl group enhances steric hindrance, improving thermal stability and resistance to degradation. This compound is particularly useful in high-performance coatings, composites, and encapsulants where controlled reactivity and durability are required. Its structure allows for tailored modifications in synthetic applications, offering versatility in industrial and specialty chemical processes. Proper handling is essential due to its potential sensitivity to moisture and strong acids or bases.
2-(2-tert-butylphenoxymethyl)oxirane structure
40786-25-2 structure
Product Name:2-(2-tert-butylphenoxymethyl)oxirane
CAS No:40786-25-2
MF:C13H18O2
MW:206.280824184418
MDL:MFCD08444094
CID:330967
PubChem ID:3016220
Update Time:2025-06-15

2-(2-tert-butylphenoxymethyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[[2-(1,1-dimethylethyl)phenoxy]methyl]-
    • 1-tert-butyl-2-(2,3-epoxypropoxy)benzene
    • 2-((2-tert-butylphenoxy)methyl)oxirane
    • 2-[(2-TERT-BUTYLPHENOXY)METHYL]OXIRANE
    • 2-{[2-(2-Methyl-2-propanyl)phenoxy]methyl}oxirane
    • 2-t-butylphenyl acetate
    • 2-t-butylphenyl glycidyl ether
    • 2-tert-Butylphenyl acetate
    • 2-tert-Butylphenyl glycidyl ether
    • 2-tert-Butyl-phenylacetat
    • 3-(2-t-butylphenoxy)-1,2-epoxypropane
    • CTK1B9215
    • glycidyl 2-t-butylphenyl ether
    • o-t-butylphenyl acetate
    • o-t-Butylphenylacetat
    • o-tert.-Butyl-phenylacetat
    • Phenol, 2-(1,1-dimethylethyl)-, acetate
    • tert-butylphenyl glycidyl ether
    • 2-(2-tert-butylphenoxymethyl)oxirane
    • MDL: MFCD08444094
    • Inchi: 1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3
    • InChI Key: UZYFEQIMORYGRW-UHFFFAOYSA-N
    • SMILES: O1CC1COC1C=CC=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 206.13074
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 21.76

2-(2-tert-butylphenoxymethyl)oxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 689.00 2023-04-18
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Additional information on 2-(2-tert-butylphenoxymethyl)oxirane

Recent Advances in the Study of 2-(2-tert-Butylphenoxymethyl)oxirane (CAS: 40786-25-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-tert-butylphenoxymethyl)oxirane (CAS: 40786-25-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its tert-butylphenoxy and oxirane functional groups, has been the subject of several cutting-edge studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. The following research briefing synthesizes the latest findings on this compound, providing a comprehensive overview of its current scientific standing.

Recent studies have highlighted the role of 2-(2-tert-butylphenoxymethyl)oxirane as a versatile intermediate in the synthesis of bioactive molecules. Its epoxide ring, a highly reactive moiety, makes it a valuable precursor for the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its utility in designing novel anti-inflammatory agents. The study utilized molecular docking and in vitro assays to validate these findings, underscoring the compound's potential as a scaffold for drug development.

In addition to its pharmacological applications, research has also focused on the synthetic methodologies for 2-(2-tert-butylphenoxymethyl)oxirane. A recent publication in Organic & Biomolecular Chemistry detailed an optimized, high-yield synthesis route using green chemistry principles, minimizing hazardous byproducts and improving scalability. This advancement is particularly significant for industrial applications, where efficient and sustainable production methods are critical. The study reported a yield of over 85% under mild reaction conditions, making it a viable option for large-scale manufacturing.

Another area of interest is the compound's potential role in targeted drug delivery systems. Preliminary investigations have explored its use as a linker in prodrug designs, leveraging its reactivity to achieve controlled release of active pharmaceutical ingredients (APIs). A 2024 study in Advanced Drug Delivery Reviews highlighted its stability under physiological conditions and its ability to undergo selective cleavage in the presence of specific biomarkers, such as elevated reactive oxygen species (ROS) in tumor microenvironments. These properties position 2-(2-tert-butylphenoxymethyl)oxirane as a promising candidate for next-generation targeted therapies.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic profile. Ongoing research aims to address these gaps, with particular emphasis on in vivo studies to assess toxicity and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the body of evidence grows, 2-(2-tert-butylphenoxymethyl)oxirane is poised to become a cornerstone in the development of innovative therapeutic agents.

In conclusion, the latest research on 2-(2-tert-butylphenoxymethyl)oxirane (CAS: 40786-25-2) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. From its role as a synthetic intermediate to its applications in drug delivery and disease treatment, this compound represents a vibrant area of investigation. Future studies will likely focus on refining its properties and expanding its therapeutic repertoire, solidifying its place in the landscape of modern medicine.

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